2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
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Overview
Description
The compound 2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic molecule with potential applications in various scientific fields This compound consists of a bicyclic hexane derivative linked to an ethoxy group and a diethylethanamine moiety, combined with citric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic hexane derivative: This can be achieved through a Diels-Alder reaction followed by selective hydrogenation.
Attachment of the ethoxy group: This step involves the reaction of the bicyclic hexane derivative with ethyl alcohol under acidic conditions.
Formation of the diethylethanamine moiety: This can be synthesized through the alkylation of diethylamine with an appropriate alkyl halide.
Coupling with citric acid: The final step involves the esterification of the ethoxy group with citric acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and hydrogenation steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid: can undergo various chemical reactions, including:
Oxidation: The bicyclic hexane derivative can be oxidized to form ketones or carboxylic acids.
Reduction: The ethoxy group can be reduced to an alcohol.
Substitution: The diethylethanamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are suitable.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways involving citric acid derivatives.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The citric acid moiety may play a role in metabolic pathways, while the bicyclic hexane derivative and diethylethanamine moiety could interact with other biomolecules.
Comparison with Similar Compounds
Similar compounds include:
2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine: Lacks the citric acid moiety.
2-hydroxypropane-1,2,3-tricarboxylic acid: Lacks the bicyclic hexane derivative and diethylethanamine moiety.
The uniqueness of 2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid lies in its combination of these distinct structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
153175-80-5 |
---|---|
Molecular Formula |
C22H39NO8 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H31NO.C6H8O7/c1-6-17(7-2)8-9-18-12(3)13-10-14-15(11-13)16(14,4)5;7-3(8)1-6(13,5(11)12)2-4(9)10/h12-15H,6-11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t12-,13?,14+,15?;/m0./s1 |
InChI Key |
AQHIWWPGKQUCGA-YPNZXITFSA-N |
Isomeric SMILES |
CCN(CC)CCO[C@@H](C)C1C[C@@H]2C(C1)C2(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC(C)C1CC2C(C1)C2(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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